Chemical structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Chemical structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Here is an in-depth technical guide on 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine , structured for researchers and drug discovery professionals.
CAS Registry Number: 1196155-24-6 (Generic for core); Specific derivatives vary. Molecular Formula: C5H4ClN5 Molecular Weight: 169.57 g/mol
Executive Summary
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Unlike its isomer ([1,2,4]triazolo[4,3-a]pyrazine), the [1,5-a] fused system offers enhanced thermodynamic stability and a distinct vector for substituent presentation. This core is structurally isoelectronic with purines, making it a critical mimetic for ATP-binding sites in enzymes such as Janus Kinases (JAK) and Adenosine A2A receptors .
This guide details the structural anatomy, validated synthetic pathways, and site-selective reactivity profile of this scaffold, providing a roadmap for its utilization in Structure-Activity Relationship (SAR) campaigns.
Structural Anatomy & Electronic Properties
Numbering and Topology
Correct numbering is vital due to the existence of the isomeric [4,3-a] system. In the [1,5-a] system, the bridgehead nitrogen is designated as position 4. The chlorine atom at position 5 is adjacent to this bridgehead, rendering it highly electrophilic.
Figure 1: Numbering scheme of the 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine core. Red nodes indicate the electrophilic "hotspot" (C5) and the bridgehead nitrogen.
Physicochemical Profile[1]
-
H-Bond Donors (HBD): 2 (Primary amine).
-
H-Bond Acceptors (HBA): 4 (Triazole N1, N3; Pyrazine N7).
-
Electronic Character: The pyrazine ring is electron-deficient. Fusion with the triazole ring creates a dipole moment directed toward the triazole nitrogens.
-
Reactivity Hotspot: The C5-Cl bond is activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent bridgehead nitrogen (N4) and the para-like relationship to N7.
Synthetic Pathways[2][3]
The synthesis of the [1,5-a] isomer requires specific regiochemical control to avoid the formation of the [4,3-a] isomer. The most robust route involves the cyclization of N-ethoxycarbonylthiourea derivatives.
Validated Protocol
Precursor: 2-Amino-6-chloropyrazine. (Note: Starting with 2-amino-3-chloropyrazine would yield the 8-chloro isomer).
Step 1: Formation of Thiourea Intermediate
-
Reagents: 2-Amino-6-chloropyrazine (1.0 eq), Ethoxycarbonyl isothiocyanate (1.1 eq).
-
Solvent: Anhydrous Dioxane or Acetonitrile.
-
Conditions: Stir at RT for 12–16 hours.
-
Observation: Formation of a precipitate (N-(6-chloropyrazin-2-yl)-N'-ethoxycarbonylthiourea).
-
Workup: Filtration and washing with cold ethanol.
Step 2: Cyclization to Triazolo Core
-
Reagents: Hydroxylamine hydrochloride (
, 3.0 eq), Diisopropylethylamine (DIEA, 3.0 eq). -
Solvent: Ethanol/Methanol (1:1).
-
Conditions: Reflux (70–80°C) for 3–6 hours.
-
Mechanism: Hydroxylamine attacks the thiocarbonyl, followed by intramolecular cyclization onto the ring nitrogen and loss of ethanol/H2S.
Figure 2: Step-wise synthetic workflow for the [1,5-a] core construction.
Reactivity Profile & Functionalization
The utility of this scaffold lies in its orthogonal reactivity. The C5-Chlorine serves as a "warhead" for diversification, while the C2-Amine can be derivatized to tune solubility or binding affinity.
C5-Position: Nucleophilic Aromatic Substitution ( )
The C5 position is highly susceptible to nucleophilic attack by amines, alkoxides, and thiols.
-
Mechanism: Addition-Elimination. The nucleophile attacks C5, forming a Meisenheimer-like complex stabilized by the bridgehead nitrogen (N4), followed by the expulsion of chloride.
-
Conditions:
-
Aliphatic Amines: Mild heat (40–60°C), DIPEA, DMF/DMSO.
-
Anilines: Higher heat (80–100°C) or Buchwald-Hartwig coupling (Pd-catalyzed) if the aniline is electron-deficient.
-
Alkoxides: NaH/ROH, 0°C to RT.
-
C2-Position: Amine Functionalization
The exocyclic 2-amine is less nucleophilic than a standard aniline due to electron delocalization into the triazole ring.
-
Acylation: Requires strong electrophiles (acid chlorides, anhydrides) or coupling agents (HATU/EDC).
-
Sandmeyer Reaction: The 2-amine can be converted to a halide (I, Br) via diazotization (
), allowing for subsequent Suzuki/Sonogashira couplings.
Figure 3: Orthogonal reactivity map. Red path indicates the primary vector for library generation.
Analytical Characterization
To ensure the integrity of the [1,5-a] isomer versus the [4,3-a] isomer, specific spectral signatures must be verified.
| Technique | Expected Signal / Feature | Diagnostic Value |
| 1H NMR (DMSO-d6) | C2-NH2: Broad singlet, δ 6.0–7.5 ppm.Pyrazine H: Singlet/Doublets at δ 8.0–9.2 ppm.[1] | The [1,5-a] isomer typically shows pyrazine protons further downfield compared to the [4,3-a] isomer due to the bridgehead N4 influence. |
| LC-MS | M+H: 170.0 / 172.0 (3:1 ratio). | Confirms presence of one Chlorine atom. |
| 13C NMR | C5 (C-Cl): ~145–155 ppm.C2 (C-NH2): ~165 ppm. | C5 is significantly deshielded. |
| X-Ray Crystallography | N4-C5 Bond Length: Shortened due to double bond character. | Definitive proof of [1,5-a] fusion vs [4,3-a]. |
Therapeutic Relevance
Case Study: Adenosine A2A Antagonists
The [1,2,4]triazolo[1,5-a]pyrazine core serves as a bioisostere for the [1,2,4]triazolo[1,5-c]pyrimidine scaffold found in potent Adenosine A2A receptor antagonists.[2][3] The nitrogen placement in the pyrazine ring (N7) provides a critical hydrogen bond acceptor capability that mimics N7 of the adenine core, interacting with Asn253 in the A2A binding pocket.
Key Interaction:
-
C2-Amine: Acts as an H-bond donor to Glu169.
-
N7 (Pyrazine): Acts as an H-bond acceptor.
-
C5-Substituent: Usually an aryl or heteroaryl group that extends into the hydrophobic pocket.
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Dowling, J. E., et al. Bioorganic & Medicinal Chemistry Letters (2005). Describes the foundational synthesis and biological evaluation of this specific core. [2][3]
-
Dimroth Rearrangement in Fused Heterocycles. El-Sherbeny, M. A. et al. Eureka Select (2025). Technical background on the thermodynamic stability of [1,5-a] vs [4,3-a] systems. [4]
-
PubChem Compound Summary: [1,2,4]Triazolo[1,5-a]pyrazine derivatives. National Center for Biotechnology Information. General physical property data for the scaffold class.
Sources
- 1. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (CHEMBL1143471) - ChEMBL [ebi.ac.uk]
- 3. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
